N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride

Catalog No.
S2677157
CAS No.
1829813-34-4
M.F
C19H25ClN2O2
M. Wt
348.87
Availability
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N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)ac...

CAS Number

1829813-34-4

Product Name

N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride

Molecular Formula

C19H25ClN2O2

Molecular Weight

348.87

InChI

InChI=1S/C19H24N2O2.ClH/c20-13-18(21-19(22)12-17-7-3-4-10-23-17)16-9-8-14-5-1-2-6-15(14)11-16;/h1-2,5-6,8-9,11,17-18H,3-4,7,10,12-13,20H2,(H,21,22);1H

InChI Key

VRZFZRCLMDIVQX-UHFFFAOYSA-N

SMILES

C1CCOC(C1)CC(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl

Solubility

not available

Naphazoline Hydrochloride is a synthetic sympathomimetic amine []. It acts as a vasoconstrictor, causing narrowing of blood vessels. This is why it is effective in reducing congestion in the nasal passages and eyes [].


Molecular Structure Analysis

Naphazoline Hydrochloride consists of three key components:

  • Naphthalene ring: A fused aromatic ring system contributing to lipophilicity and potential for interaction with biological targets [].
  • Ethanolamine chain: Provides a hydrophilic end for water solubility and contains the amine group (NH2) responsible for its pharmacological activity [].
  • Acetamide group: Links the naphthalene ring to the ethanolamine chain and contributes to hydrogen bonding [].

The presence of a positively charged quaternary ammonium group (due to the hydrochloride salt) enhances water solubility and interaction with negatively charged biological membranes [].


Chemical Reactions Analysis

Synthesis:

Naphazoline Hydrochloride is typically synthesized through a condensation reaction between N-acetyl-1-naphthylamine and 2-aminoethanol, followed by addition of hydrochloric acid [].

Decomposition:

Under strong acidic or basic conditions, Naphazoline Hydrochloride can undergo hydrolysis, breaking down the amide bond and releasing the constituent parts [].

Other Reactions:

As a vasoconstrictor, Naphazoline Hydrochloride interacts with alpha-adrenergic receptors in blood vessel walls, causing them to contract and reduce blood flow [].

Physical and Chemical Properties

  • Melting Point: 132-135 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water, slightly soluble in alcohol []
  • Stability: Stable under normal storage conditions []
  • pKa: Not readily available

Naphazoline Hydrochloride acts as a sympathomimetic amine, mimicking the effects of the neurotransmitter norepinephrine. It binds to alpha-adrenergic receptors in the blood vessel walls, particularly in the nasal passages and eyes []. This binding triggers a cascade of events leading to constriction of blood vessels, reducing blood flow and resulting in decongestion [].

  • Toxicity: Naphazoline Hydrochloride can be irritating to the eyes and mucous membranes at high doses []. Systemic toxicity can occur with excessive use or accidental ingestion.
  • Flammability: Not readily flammable []
  • Reactivity: Can react with strong acids and bases []

Dates

Modify: 2023-08-16

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